7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine typically involves the reaction of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the use of 2,3-diaminopyridine reacting with bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) are often used in Suzuki and Buchwald-Hartwig couplings
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including antimicrobial and anticancer drugs.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular pathways and biological processes. For example, it may interact with GABA receptors or other protein targets, leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness: 7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine is unique due to its specific halogen substitutions, which confer distinct reactivity and potential for functionalization compared to other imidazopyridine derivatives .
Properties
CAS No. |
1401687-55-5 |
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Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-2-chloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H,10,11) |
InChI Key |
BNJVAVZOMNSZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)Cl |
Origin of Product |
United States |
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